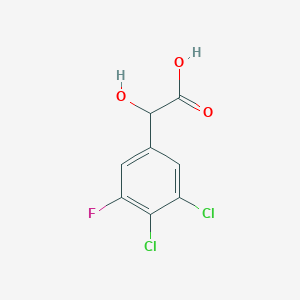

3,4-Dichloro-5-fluoromandelic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-(3,4-dichloro-5-fluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO3/c9-4-1-3(7(12)8(13)14)2-5(11)6(4)10/h1-2,7,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUCVRHAKISPEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Cl)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Dichloro 5 Fluoromandelic Acid

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic approach to 3,4-dichloro-5-fluoromandelic acid reveals several potential starting materials and synthetic disconnections. The primary focus lies on readily available halogenated aromatic compounds.

Strategies from Halogenated Benzaldehydes

A logical retrosynthetic disconnection of the target molecule points to 3,4-dichloro-5-fluorobenzaldehyde (B1602048) as a key precursor. This aldehyde can be envisioned to undergo a nucleophilic addition to the carbonyl carbon, followed by hydrolysis to yield the desired mandelic acid. The introduction of the α-hydroxy carboxylic acid moiety is a critical step in this strategy.

Approaches via Halogenated Acetophenones and Derivatives

Alternatively, retrosynthesis can lead to a halogenated acetophenone (B1666503), specifically 3,4-dichloro-5-fluoroacetophenone. This approach involves the transformation of the acetyl group into the α-hydroxy carboxylic acid functionality. This can be achieved through various methods, including α-halogenation followed by hydrolysis or oxidation reactions.

A patent describes a process for the synthesis of 2,4-dichloro-5-fluoroacetophenone (DCFA) starting from 3,4-dichloronitrobenzene. google.com The process involves fluorination, reaction with chlorine to form dichlorofluorobenzene, and subsequent acylation to yield DCFA. google.com Another patent details a one-pot synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid using 2,4-dichloro-5-fluoroacetophenone as the starting material. google.com

Considerations for Stereoselective Introduction of the Hydroxyl Group

The synthesis of mandelic acids often results in a racemic mixture. For applications requiring a specific enantiomer, stereoselective synthesis is crucial. This can be achieved through the use of chiral catalysts or resolving agents. Biocatalytic methods, employing enzymes like (S)-mandelate dehydrogenase and laccase, have shown promise in the stereoselective transformation of racemic mandelic acid. nih.gov The use of titanium tetrachloride as a promoter in the reaction of phenols with glyoxylates has also demonstrated high diastereoselectivity in the synthesis of 2-hydroxymandelic esters. acs.org

Conventional Synthetic Routes and Their Adaptations

Several classical organic reactions have been adapted for the synthesis of mandelic acid and its derivatives. These methods often serve as the foundation for the preparation of more complex structures like this compound.

Cyanohydrin Hydrolysis and Modifications

A widely used method for synthesizing mandelic acids is the cyanohydrin route. mdpi.com This involves the reaction of a benzaldehyde (B42025) with a cyanide source, typically hydrogen cyanide or a metal cyanide, to form a mandelonitrile (B1675950) (a cyanohydrin). orgsyn.org Subsequent hydrolysis of the nitrile group, usually under acidic conditions, yields the corresponding mandelic acid. orgsyn.orgsbq.org.br

This method can be adapted for the synthesis of this compound by starting with 3,4-dichloro-5-fluorobenzaldehyde. The reaction conditions for both the cyanohydrin formation and the subsequent hydrolysis would need to be optimized for this specific substrate. Chemoenzymatic approaches, combining chemical synthesis with enzymatic resolution, have been developed to obtain optically active mandelic acids from mandelonitrile. sbq.org.br

Haloform Reaction Analogs on Substituted Acetophenones

The haloform reaction provides a route to carboxylic acids from methyl ketones. nih.govwikipedia.org This reaction involves the exhaustive halogenation of the methyl group of an acetyl moiety in the presence of a base, followed by cleavage to form a carboxylate and a haloform. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound, a modified haloform reaction could be applied to an α-hydroxy-3,4-dichloro-5-fluoroacetophenone derivative. However, a more direct approach would be the oxidation of 3,4-dichloro-5-fluoroacetophenone itself. While the classical haloform reaction converts a methyl ketone to a carboxylic acid with one less carbon, variations of this reaction or alternative oxidation methods would be necessary to introduce the α-hydroxy group and form the desired mandelic acid.

For instance, the initial acetophenone could first be α-brominated, and the resulting α-bromoacetophenone could then be subjected to nucleophilic substitution with a hydroxide (B78521) source to introduce the hydroxyl group, followed by oxidation of the ketone.

Multi-step Reaction Sequences for Aromatic Ring Functionalization

The creation of a polysubstituted aromatic compound like this compound necessitates a carefully planned multi-step synthesis. The order in which functional groups are introduced onto the benzene (B151609) ring is critical to ensure the correct final arrangement (regiochemistry) due to the directing effects of the substituents. youtube.comlumenlearning.com

A plausible synthetic pathway would likely commence with a precursor such as 3,4-dichloro-5-fluorobenzaldehyde. epa.gov This aldehyde serves as the immediate precursor to the target mandelic acid. The synthesis of this aldehyde itself is a key multi-step process, potentially starting from a simpler di- or tri-substituted benzene.

One common and effective method for introducing the aldehyde group is the Vilsmeier-Haack reaction. This reaction uses a phosphoryl chloride and a substituted amide, such as N,N-dimethylformamide (DMF), to formylate an activated aromatic ring. Alternatively, the Gattermann reaction, which uses hydrogen cyanide and a Lewis acid catalyst, can achieve a similar transformation.

Once the 3,4-dichloro-5-fluorobenzaldehyde is obtained, a classical and widely used method to convert it to the corresponding mandelic acid is through the formation and subsequent hydrolysis of a cyanohydrin (also known as a mandelonitrile). mdpi.com

The reaction sequence can be summarized as follows:

Cyanohydrin Formation: The benzaldehyde derivative reacts with a cyanide source, such as hydrogen cyanide (HCN) or sodium cyanide (NaCN), to form 3,4-dichloro-5-fluoromandelonitrile. This reaction involves the nucleophilic addition of the cyanide ion to the carbonyl carbon of the aldehyde. mdpi.comrsc.org

Hydrolysis: The resulting nitrile group of the cyanohydrin is then hydrolyzed under acidic or basic conditions. Acid-catalyzed hydrolysis, often with strong acids like hydrochloric acid or sulfuric acid, protonates the nitrogen atom, making the carbon more susceptible to nucleophilic attack by water, eventually leading to the formation of the carboxylic acid group and yielding this compound. mdpi.comsbq.org.br

The order of reactions is paramount. For instance, attempting to introduce the fluorine atom onto a dichlorobenzaldehyde via nucleophilic aromatic substitution would be a viable strategy. Halogen exchange fluorination, using a fluoride (B91410) salt like potassium fluoride, can replace a chlorine atom, particularly if it is activated by other electron-withdrawing groups. googleapis.com The choice of which halogen to replace would depend on reaction conditions and the relative activation of the positions on the aromatic ring.

Advanced Synthetic Strategies

Modern synthetic chemistry offers more sophisticated approaches that can provide higher efficiency, stereoselectivity, and greener processes compared to traditional methods.

Catalytic Asymmetric Synthesis Approaches

For many pharmaceutical applications, obtaining a single enantiomer of a chiral molecule is essential. Mandelic acid has a chiral center at the alpha-carbon, meaning it exists as two non-superimposable mirror images (enantiomers). Catalytic asymmetric synthesis aims to produce predominantly one of these enantiomers.

A key strategy is the asymmetric synthesis of the cyanohydrin intermediate. rsc.org This can be achieved using chiral catalysts, such as hydroxynitrile lyases (HNLs), which are enzymes that catalyze the addition of cyanide to aldehydes with high enantioselectivity. rsc.orgresearchgate.net Both (R)- and (S)-selective HNLs are available, allowing for the targeted synthesis of either mandelic acid enantiomer. rsc.orgacs.org For example, a hydroxynitrile lyase from Parafontaria laminata (PlamHNL) has been shown to be effective in synthesizing (R)-2-chloromandelonitrile from 2-chlorobenzaldehyde (B119727) with high enantiomeric excess (ee). acs.org Protein engineering has further improved the enantioselectivity of these enzymes, with some mutants achieving ee values greater than 98%. acs.org

Another approach is the asymmetric reduction of a corresponding α-keto acid, 3,4-dichloro-5-fluorophenylglyoxylic acid. This reduction can be performed using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst, such as a rhodium or ruthenium complex bearing a chiral phosphine (B1218219) ligand.

The table below summarizes the enantiomeric excess achieved for various substituted mandelonitrile syntheses using different catalytic systems, illustrating the potential for high stereoselectivity.

| Aldehyde Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

| 2-Chlorobenzaldehyde | PlamHNL (wild type) | 90% (R) | acs.org |

| 2-Chlorobenzaldehyde | PlamHNL (N85Y mutant) | 98.2% (R) | acs.org |

| Benzaldehyde | AtHNL and Pf-arylacetonitrilase | >90% (R) | researchgate.net |

| Various aromatic aldehydes | epi-quinine-derived urea | Good to high | nih.gov |

Flow Chemistry and Continuous Processing in Mandelic Acid Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for chemical synthesis, including improved safety, better process control, and scalability. nih.gov The synthesis of active pharmaceutical ingredients often involves hazardous reagents or intermediates, and flow chemistry allows for their safe handling in small, controlled volumes. nih.gov

For mandelic acid synthesis, a continuous flow process could be designed for both the cyanohydrin formation and its subsequent hydrolysis. sbq.org.br The use of immobilized enzymes, such as a packed-bed reactor containing a hydroxynitrile lyase, would allow for the continuous production of a chiral cyanohydrin. rsc.org This approach not only facilitates catalyst recycling and product purification but also can lead to higher productivity and space-time yields. rsc.orgsbq.org.br Chemoenzymatic processes combining continuous-flow resolution of a mandelonitrile intermediate followed by hydrolysis have been successfully developed for optically active mandelic acid. sbq.org.brsbq.org.br

The benefits of continuous processing include:

Enhanced Safety: Small reactor volumes minimize the risk associated with handling toxic reagents like cyanide.

Precise Control: Superior heat and mass transfer allow for precise control over reaction temperature and time, leading to higher selectivity and fewer byproducts.

Scalability: Production can be easily scaled up by running the flow process for longer durations or by using multiple reactors in parallel. nih.gov

Application of Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of mandelic acid and its derivatives can be made more environmentally friendly by adhering to these principles. nih.govchemeurope.com

Key green chemistry principles applicable to this synthesis include:

Use of Renewable Feedstocks: Researchers are exploring the production of mandelic acid from renewable resources like glucose using genetically modified microorganisms, moving away from petroleum-based starting materials. rsc.orgnih.gov

Catalysis: Using catalytic reagents (like enzymes or metal catalysts) in small amounts is superior to using stoichiometric reagents, as it reduces waste. nih.govsciensage.info Biocatalytic methods using nitrilase, nitrile hydratase, and amidase enzymes are considered green approaches for producing optically pure (R)-(-)-mandelic acid. nih.gov

Safer Solvents and Reagents: Traditional synthesis often relies on toxic reagents like cyanide and volatile organic solvents. rsc.orgchemeurope.com Green approaches focus on using less hazardous alternatives. For example, phase-transfer catalysis can enable reactions in biphasic systems, reducing the need for harsh solvents. mdpi.comnih.gov The use of ionic liquids as a reaction medium has also been explored. nih.gov

Waste Prevention: Designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, minimizes waste generation. One-pot syntheses, where multiple reaction steps are carried out in the same reactor, can also reduce waste and improve efficiency. nih.gov

A recent development involves a three-enzyme cascade that converts inexpensive starting materials like benzaldehyde and oxalic acid into mandelic acid under mild conditions, avoiding the use of cyanide altogether. chemeurope.commpg.de Such biocatalytic cascades are a cornerstone of green manufacturing. nih.gov

Chirality, Stereochemistry, and Enantioselective Synthesis of 3,4 Dichloro 5 Fluoromandelic Acid

Principles of Enantiomerism in Alpha-Hydroxy Carboxylic Acids

Alpha-hydroxy carboxylic acids (AHAs) are organic acids that have a hydroxyl group attached to the alpha carbon—the carbon atom adjacent to the carboxyl group. wikipedia.org This structural feature is the basis for chirality in many AHAs, including 3,4-Dichloro-5-fluoromandelic acid. The alpha carbon in this molecule is bonded to four different groups: a hydrogen atom, a hydroxyl group, a carboxylic acid group, and a 3,4-dichloro-5-fluorophenyl group. This makes the alpha carbon a stereocenter, and as a result, the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers.

These enantiomers, designated as (R)- and (S)-3,4-Dichloro-5-fluoromandelic acid, possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. libretexts.org However, they differ in their interaction with plane-polarized light, rotating it in opposite directions, and more importantly, they can exhibit distinct biological activities due to their different three-dimensional arrangements. The complex crystallization behavior of mandelic acids is influenced by a balance of molecular flexibility, hydrogen bonding, and van der Waals interactions, making them a model for many pharmaceutical molecules. acs.org

Methods for Chiral Resolution of Racemic this compound

A racemic mixture contains equal amounts of both enantiomers and is therefore optically inactive. libretexts.org The separation of these enantiomers, a process known as chiral resolution, is crucial for obtaining enantiomerically pure compounds. wikipedia.org

One of the most established and industrially viable methods for chiral resolution is the formation of diastereomeric salts. wikipedia.orgresearchgate.net This technique involves reacting the racemic this compound with a single enantiomer of a chiral base, often a naturally occurring and readily available amine like brucine, strychnine, or a synthetic amine such as 1-phenylethylamine. libretexts.orgwikipedia.org

The reaction produces a mixture of two diastereomeric salts: (R)-acid·(chiral base) and (S)-acid·(chiral base). Unlike enantiomers, diastereomers have different physical properties, including solubility. libretexts.org This difference in solubility allows for their separation by fractional crystallization. kiko-tech.co.jp By carefully selecting the solvent and crystallization conditions, one diastereomeric salt can be preferentially crystallized from the solution, while the other remains dissolved. The crystallized salt is then isolated, and the chiral auxiliary is removed by treatment with an acid to yield the enantiomerically enriched this compound. The other enantiomer can be recovered from the mother liquor.

Table 1: Illustrative Example of Chiral Resolving Agents for Mandelic Acid Derivatives

| Chiral Resolving Agent | Type | Typical Application |

| (R)-(+)-α-Methylbenzylamine | Base | Resolution of acidic racemates |

| (S)-(-)-α-Methylbenzylamine | Base | Resolution of acidic racemates |

| (+)-Cinchonine | Base | Resolution of acidic racemates |

| (-)-Brucine | Base | Resolution of acidic racemates |

| (1R,2S)-(-)-Ephedrine | Base | Resolution of acidic racemates |

This table provides examples of chiral resolving agents commonly used for the resolution of acidic compounds like substituted mandelic acids.

Another approach to resolving racemic this compound involves converting the enantiomers into a mixture of diastereomers through reaction with a chiral derivatizing agent. nih.gov For a carboxylic acid, this could involve esterification with a chiral alcohol. The resulting diastereomeric esters can then be separated using standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), as their different physical properties lead to different retention times on the chromatographic column. nih.govnih.gov

After separation, the chiral auxiliary is cleaved to regenerate the individual enantiomers of this compound. A variety of chiral derivatizing agents are available for this purpose. nih.gov

Table 2: Chiral Derivatizing Agents and Chromatographic Considerations

| Chiral Derivatizing Agent | Resulting Diastereomer | Separation Technique |

| (R)-(-)-2-Butanol | Diastereomeric Esters | HPLC, Gas Chromatography |

| (S)-(+)-2-Butanol | Diastereomeric Esters | HPLC, Gas Chromatography |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | Diastereomeric Amides | HPLC with UV detection nih.govsemanticscholar.org |

| o-Phthalaldehyde/Isobutyryl-L-cysteine (OPA-IBLC) | Fluorescent Diastereomers | HPLC with Fluorescence Detection nih.govresearchgate.net |

This table illustrates potential chiral derivatizing agents and the corresponding techniques for separating the resulting diastereomers of a carboxylic acid.

Crystallization-Driven Asymmetric Transformation (CDAT) is a powerful technique that can theoretically convert a racemic mixture entirely into a single desired enantiomer, thus overcoming the 50% yield limitation of classical resolution. rsc.orgresearchgate.net This process, also known as crystallization-induced dynamic resolution, requires that the enantiomers of this compound can be racemized in solution. researchgate.netacs.org

The process involves the crystallization of a diastereomeric salt of one enantiomer. As this diastereomer crystallizes out of solution, the equilibrium of the racemizing enantiomers in the solution is disturbed. According to Le Chatelier's principle, the system will respond by converting the soluble enantiomer into the one that is crystallizing, thereby driving the transformation toward a single solid-state enantiomer. The success of this method hinges on finding a suitable chiral resolving agent and conditions that allow for both efficient crystallization of one diastereomer and in-situ racemization of the acid. acs.org

Enantioselective Catalysis in the Formation of the Chiral Center

An alternative to resolving a racemic mixture is to directly synthesize the desired enantiomer through enantioselective catalysis. This approach avoids the generation of the unwanted enantiomer, making it a more atom-economical process. wikipedia.org

In recent years, organocatalysis has emerged as a powerful tool for enantioselective synthesis. Small organic molecules are used as catalysts to create a chiral environment for the reaction, favoring the formation of one enantiomer over the other. For the synthesis of enantiomerically enriched α-hydroxy carboxylic acids like this compound, a potential route is the enantioselective reduction of the corresponding α-keto acid, 3,4-dichloro-5-fluorobenzoylformic acid.

Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, can be employed to catalyze the asymmetric transfer hydrogenation of the α-keto group to the α-hydroxy group. The catalyst forms a transient chiral complex with the substrate, directing the hydride attack to one face of the ketone, thus leading to the preferential formation of either the (R) or (S) enantiomer of the final product.

Table 3: Potential Organocatalytic Systems for Asymmetric Reduction of α-Keto Acids

| Catalyst Type | Hydrogen Source | Potential Product e.e. (%) |

| Cinchona Alkaloid-based Catalysts | Hantzsch Ester | > 90 |

| Chiral Phosphoric Acids | Dihydrogen | > 95 |

| Proline-derived Catalysts | Borane derivatives | > 90 |

This table presents hypothetical data on the potential enantiomeric excess (e.e.) that could be achieved using various organocatalytic systems for the asymmetric reduction of an α-keto acid precursor to this compound.

Metal-Catalyzed Asymmetric Transformations

Information regarding the use of metal-catalyzed asymmetric transformations for the synthesis of this compound is not available in the public domain. General approaches for the asymmetric hydrogenation of α-keto esters, a common strategy for producing chiral mandelic acids, often employ catalysts based on rhodium, ruthenium, and platinum. These catalysts, when combined with chiral ligands, can afford high enantioselectivities for a variety of substituted phenylglyoxylates. However, no studies detailing the application of these methods to the specific substrate required for this compound have been identified.

Analytical Techniques for Enantiomeric Purity Determination

Specific methods for the determination of the enantiomeric purity of this compound have not been described in the literature. For other halogenated mandelic acids, common analytical techniques include chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods typically involve either direct separation on a chiral stationary phase or derivatization with a chiral reagent to form diastereomers that can be separated on a standard column. Nuclear Magnetic Resonance (NMR) spectroscopy, using chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between enantiomers, is another established technique for determining enantiomeric excess. Without access to the compound itself, the development and validation of such analytical methods for this compound remains purely theoretical.

Structural Characterization and Conformational Analysis of 3,4 Dichloro 5 Fluoromandelic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of a compound by probing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of specific atoms within a molecule.

¹H NMR: Proton NMR would be expected to provide information on the number of different types of protons, their chemical environments, and their proximity to one another. For 3,4-Dichloro-5-fluoromandelic acid, one would anticipate signals for the aromatic proton, the methine proton of the stereocenter, the hydroxyl proton, and the carboxylic acid proton. The coupling patterns and chemical shifts would be influenced by the electronegative chloro and fluoro substituents.

¹³C NMR: Carbon-13 NMR would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbon atom of the stereocenter, and the carbons of the aromatic ring. The chemical shifts would be significantly affected by the attached halogens.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that would provide specific information about the fluorine atom on the aromatic ring, including its electronic environment and coupling to neighboring protons.

Despite the utility of these techniques, a thorough search of scientific databases has not yielded any experimental or reliably predicted NMR data for this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid and the alcohol, the C=O stretch of the carboxylic acid, and various C-C and C-H vibrations within the aromatic ring. The C-Cl and C-F stretching vibrations would also be present in the fingerprint region.

As with NMR data, no experimental or predicted IR spectra for this compound are currently available in the public domain.

Mass Spectrometry and High-Resolution Mass Spectrometry

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. For this compound, the molecular ion peak would confirm the molecular weight, and the isotopic pattern would be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns could provide insights into the structure, such as the loss of water, carbon dioxide, or cleavage adjacent to the stereocenter.

A search for experimental mass spectral data for this compound has been unsuccessful.

X-ray Crystallography and Solid-State Structural Elucidation

Crystal Packing Analysis of this compound and its Salts

Analysis of the crystal packing would reveal how individual molecules of this compound or its salts arrange themselves in the crystal lattice. This is influenced by intermolecular forces and steric factors.

No crystallographic data for this compound or any of its salts has been deposited in crystallographic databases.

Intermolecular Interactions and Supramolecular Synthons

The study of intermolecular interactions, such as hydrogen bonding and halogen bonding, is crucial for understanding the formation of specific, predictable, non-covalent interactions known as supramolecular synthons. In the case of this compound, one would anticipate hydrogen bonding involving the carboxylic acid and hydroxyl groups, and potentially halogen bonding involving the chlorine and fluorine atoms.

Without crystal structure data, an analysis of the intermolecular interactions and supramolecular synthons for this compound cannot be performed.

Conformational Landscape and Rotational Isomerism

A comprehensive analysis of the conformational landscape and rotational isomerism of this compound is challenged by the absence of specific experimental or computational studies on this particular molecule in publicly available scientific literature. The intricate interplay of the dichloro and fluoro substituents on the phenyl ring, combined with the flexible side chain containing a chiral center, a hydroxyl group, and a carboxylic acid group, suggests a complex potential energy surface with multiple local minima corresponding to different conformers.

In the broader context of mandelic acid and its derivatives, conformational preferences are primarily governed by the rotational freedom around two key single bonds: the Cα-C(phenyl) bond and the Cα-C(carboxyl) bond. The relative orientations of the phenyl ring, the carboxyl group, and the hydroxyl group give rise to various rotational isomers, or rotamers. The stability of these conformers is dictated by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions.

For the parent mandelic acid, theoretical studies have identified several stable conformers. The most stable conformers are typically stabilized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid group, forming a five- or six-membered ring-like structure. The orientation of the phenyl ring relative to this quasi-planar arrangement further diversifies the conformational possibilities.

The introduction of halogen substituents, such as the two chlorine atoms and one fluorine atom in this compound, is expected to significantly influence the conformational landscape. These bulky and electronegative atoms will introduce additional steric and electrostatic interactions, thereby altering the relative energies of the different conformers and potentially shifting the conformational equilibrium. For instance, the steric clash between the ortho-substituent (the chlorine atom at position 4) and the side chain will likely impose restrictions on the rotation around the Cα-C(phenyl) bond. Furthermore, the electrostatic interactions between the C-Cl and C-F dipoles and the dipoles of the hydroxyl and carboxyl groups will play a crucial role in determining the preferred spatial arrangement of the molecule.

While specific dihedral angles and rotational energy barriers for this compound are not available, a general understanding of the conformational behavior of halogenated aromatic compounds suggests that the rotational barrier around the Cα-C(phenyl) bond would be a key determinant of the conformational flexibility. The presence of two adjacent chlorine atoms could also lead to specific through-space interactions that might favor certain rotational isomers.

To provide a quantitative description of the conformational landscape, including the identification of all stable conformers, their relative energies, and the energy barriers for their interconversion, dedicated quantum chemical calculations, such as Density Functional Theory (DFT) studies, would be required. Such computational investigations would allow for a systematic exploration of the potential energy surface by rotating the key dihedral angles and identifying the stationary points corresponding to energy minima (stable conformers) and saddle points (transition states).

Similarly, experimental techniques such as high-resolution rotational spectroscopy in the gas phase or nuclear magnetic resonance (NMR) spectroscopy in solution, potentially combined with low-temperature studies to trap individual conformers, would be invaluable in elucidating the conformational preferences of this compound.

In the absence of such specific studies, any detailed discussion on the conformational landscape and rotational isomerism of this compound remains speculative and would have to be extrapolated from the known behavior of simpler, related molecules.

Computational Chemistry and Theoretical Studies on 3,4 Dichloro 5 Fluoromandelic Acid

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to investigate the electronic structure and properties of molecules with a high degree of accuracy. nih.gov These methods are instrumental in understanding the fundamental nature of chemical bonding and reactivity.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. rsc.org By focusing on the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like 3,4-Dichloro-5-fluoromandelic acid. orientjchem.org

Theoretical studies on similar aromatic carboxylic acids have utilized DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to optimize molecular structures and calculate electronic properties. nih.govresearchgate.net For this compound, such calculations would reveal the distribution of electron density, highlighting the influence of the electron-withdrawing chlorine and fluorine substituents on the phenyl ring and the carboxylic acid group.

A key aspect of these studies is the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.1 D | Measures the polarity of the molecule |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar halogenated aromatic compounds.

Mulliken charge analysis, another output of DFT calculations, would provide insights into the partial atomic charges, revealing how the electronegative halogen atoms affect the charge distribution across the entire molecule. rsc.org This information is crucial for understanding intermolecular interactions.

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. science.gov Techniques like the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govscience.gov

For this compound, theoretical calculations would predict the chemical shifts for each unique carbon and hydrogen atom in the molecule. These predicted spectra serve as a valuable tool for interpreting experimental results and assigning signals to specific atoms within the molecular structure. Similarly, theoretical calculations can predict vibrational frequencies (infrared and Raman spectra), which correspond to the stretching and bending of chemical bonds. nih.govresearchgate.net

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) (Illustrative) |

| C (Carboxyl) | 175.2 |

| C (alpha-hydroxy) | 72.8 |

| C1 (Aromatic) | 138.5 |

| C2 (Aromatic) | 129.1 |

| C3 (Aromatic, C-Cl) | 133.4 |

| C4 (Aromatic, C-Cl) | 131.9 |

| C5 (Aromatic, C-F) | 158.3 (d, J=250 Hz) |

| C6 (Aromatic) | 115.6 |

Note: These are illustrative values. The prediction of coupling constants, such as the large one-bond carbon-fluorine coupling (J), is a key feature of such calculations.

Elucidation of Reaction Mechanisms and Transition States

Quantum chemical calculations are indispensable for studying reaction mechanisms at a molecular level. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. nih.gov

For a molecule like this compound, theoretical studies could elucidate the mechanisms of its synthesis or degradation. For example, calculations could model the esterification of the carboxylic acid group or the nucleophilic substitution of one of the chlorine atoms. By calculating the activation energies associated with different possible pathways, researchers can predict the most likely reaction mechanism. nih.gov These studies provide a deeper understanding of the molecule's reactivity and can guide the optimization of synthetic routes.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic description, molecular mechanics and dynamics simulations are better suited for studying the conformational behavior and intermolecular interactions of larger systems over longer timescales. nih.gov

Conformational Search and Energy Minimization

This compound has several rotatable bonds, leading to a complex conformational landscape. A conformational search, using molecular mechanics force fields, systematically explores these different spatial arrangements to identify low-energy conformers. nih.gov This is followed by energy minimization to find the most stable three-dimensional structure of the molecule.

Understanding the preferred conformation is vital as it influences the molecule's physical properties and its ability to interact with other molecules, such as biological receptors or chiral resolving agents. The relative energies of different conformers can be calculated to determine their population distribution at a given temperature.

Lattice Energy Calculations for Diastereomeric Salts

The resolution of racemic mandelic acid and its derivatives is often achieved by forming diastereomeric salts with a chiral amine. Computational methods can be used to study the solid-state properties of these salts.

Lattice energy calculations, a component of molecular mechanics, can predict the stability of the crystal lattices of the two diastereomeric salts (R-acid/R-base and S-acid/R-base). A significant difference in the calculated lattice energies of the two diastereomers can suggest that crystallization-induced resolution will be efficient. These calculations model the intermolecular interactions within the crystal, including hydrogen bonding and van der Waals forces, which govern the packing and stability of the crystalline solid. By understanding these interactions, it is possible to make rational choices of resolving agents and crystallization conditions.

Dynamics of Intermolecular Hydrogen Bonding

The structure of this compound, featuring both a carboxylic acid group and an α-hydroxyl group, allows for the formation of robust intermolecular hydrogen bonds. In the solid state and in non-polar solvents, carboxylic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxyl groups. The dynamics of these hydrogen bonds are critical as they govern the association, conformation, and potential for proton transfer within molecular assemblies.

Computational Approaches: Theoretical methods such as Car-Parrinello Molecular Dynamics (CPMD) and Path Integral Molecular Dynamics (PIMD) are employed to simulate the dynamic nature of these hydrogen bonds. nih.gov These simulations can model the time evolution of the hydrogen bridges, revealing the localization of the bridged protons and the frequency of proton transfer events. nih.gov For a molecule like this compound, CPMD simulations would likely show that the acidic proton is predominantly located on the donor oxygen atom, but with a finite probability of transferring to the acceptor oxygen of the adjacent molecule in the dimer. nih.gov The inclusion of quantum effects through PIMD is crucial for accurately describing the proton's behavior, as it can lead to a delocalization of the proton within the hydrogen bond, effectively strengthening the interaction. nih.gov

Spectroscopic Investigations: Experimentally, the dynamics of hydrogen bonding can be probed using techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net In a typical study, the chemical shift of the carboxylic acid proton (–COOH) and the hydroxyl proton (α-OH) would be monitored as a function of temperature. A downfield shift of these proton signals upon cooling is indicative of the strengthening of hydrogen bonds, as the proton becomes more deshielded. semanticscholar.org The temperature coefficients (Δδ/ΔT) of these chemical shifts provide quantitative data on the strength and nature of the hydrogen bonding interactions. researchgate.net

In the case of this compound, one would expect to observe distinct dynamics for the carboxylic acid dimer hydrogen bonds and the hydrogen bonds involving the α-hydroxyl group. The former are generally stronger and more persistent, while the latter may engage in more varied or transient interactions depending on the crystal packing or solvent environment. Theoretical calculations using Density Functional Theory (DFT) can complement experimental NMR data by calculating the magnetic shielding tensors to predict chemical shifts for different hydrogen-bonded conformations. lmaleidykla.lt

The combination of computational simulations and experimental spectroscopy provides a comprehensive picture of the hydrogen bonding landscape, from the energetics of dimer formation to the picosecond timescale dynamics of proton motion. aip.org

Hirshfeld Surface Analysis and Intermolecular Interaction Energy Calculations

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the diverse intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, one can gain a deep understanding of how molecules of this compound would pack in the solid state.

Visualizing Interactions: The Hirshfeld surface is generated by partitioning the crystal space between adjacent molecules. A key visualization is the surface mapped with the normalized contact distance (dnorm). This property highlights regions of significant intermolecular contact:

Red Spots: Indicate contacts that are shorter than the sum of the van der Waals radii of the interacting atoms, representing the strongest interactions. For this compound, prominent red spots would be expected for the O-H···O hydrogen bonds of the carboxylic acid dimer. researchgate.net

White Regions: Represent contacts approximately equal to the van der Waals radii.

Blue Regions: Indicate contacts longer than the van der Waals radii.

Quantifying Interactions: The two-dimensional fingerprint plot is derived from the Hirshfeld surface and provides a quantitative summary of all intermolecular contacts. It plots the distance from the surface to the nearest nucleus inside (di) against the distance to the nearest nucleus outside (de). The plot is decomposed to show the percentage contribution of each type of contact to the total surface area. For this compound, due to the presence of hydrogen, oxygen, chlorine, and fluorine, a rich variety of contacts would be observed.

Hypothetical Intermolecular Contact Contributions: This interactive data table presents a plausible breakdown of intermolecular contacts for this compound, as would be determined from a Hirshfeld analysis.

| Contact Type | Contribution (%) | Description |

| H···H | 35.5 | The most abundant, but generally weak, van der Waals interactions. |

| O···H / H···O | 25.0 | Primarily represents the strong O-H···O hydrogen bonds, but also includes weaker C-H···O contacts. |

| Cl···H / H···Cl | 18.5 | Significant interactions reflecting contacts between chlorine and hydrogen atoms. |

| F···H / H···F | 10.2 | Represents hydrogen bonds or van der Waals contacts involving the fluorine atom. researchgate.net |

| C···H / H···C | 7.5 | Arise from contacts involving the aromatic ring hydrogens and carbons. |

| Cl···Cl | 1.8 | Potential halogen-halogen interactions, which can be either attractive or repulsive. nih.govnih.gov |

| Other | 1.5 | Includes contacts like C···C, C···O, etc. |

Note: The percentage contributions are hypothetical and serve to illustrate the output of a Hirshfeld surface analysis.

Interaction Energy Calculations: To complement the geometric analysis from Hirshfeld surfaces, high-level quantum chemical calculations can be performed to determine the precise energies of the key intermolecular interactions. acs.org Methods like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. nih.govnih.gov For the halogenated system of this compound, these calculations would be essential to accurately quantify the strength of not only the dominant O-H···O hydrogen bonds but also the more subtle C-F···H hydrogen bonds and potential Cl···Cl halogen interactions, providing a complete energetic profile of its crystal packing. acs.orgresearchgate.net

Derivatives and Chemical Transformations of 3,4 Dichloro 5 Fluoromandelic Acid

Carboxylic Acid Functionalization

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of a variety of related compounds with potentially altered chemical and physical properties.

Esterification and Amidation

The carboxylic acid moiety of 3,4-Dichloro-5-fluoromandelic acid can readily undergo esterification with various alcohols under acidic conditions or using coupling agents. This reaction is fundamental in modifying the polarity and solubility of the parent compound. For instance, reaction with simple alcohols like methanol (B129727) or ethanol (B145695) in the presence of a catalyst such as sulfuric acid would yield the corresponding methyl or ethyl esters. lgcstandards.com

Similarly, amidation can be achieved by reacting the carboxylic acid with an amine in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This transformation introduces an amide linkage, which is a key functional group in many biologically active molecules. Biocatalytic methods using nitrilase enzymes have also been employed for the synthesis of mandelic acid amides from the corresponding mandelonitrile (B1675950). nih.gov

Table 1: Representative Esterification and Amidation Reactions

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Methanol, Sulfuric Acid (catalyst), Heat | Methyl 3,4-dichloro-5-fluoromandelate |

| Esterification | Ethanol, Thionyl Chloride | Ethyl 3,4-dichloro-5-fluoromandelate |

| Amidation | Ammonia, EDC, HOBt | 3,4-Dichloro-5-fluoro-mandelamide |

| Amidation | Benzylamine, DCC | N-Benzyl-3,4-dichloro-5-fluoromandelamide |

Reduction to Alcohols and Aldehydes

The carboxylic acid group can be reduced to a primary alcohol. However, due to the presence of the benzylic hydroxyl group, selective reduction can be challenging. A common approach for the reduction of a carboxylic acid to an alcohol is the use of strong reducing agents like lithium aluminum hydride (LiAlH4). This would result in the formation of 3,4-dichloro-5-fluoro-1-phenylethane-1,2-diol.

Reduction of mandelic acid derivatives to the corresponding phenylacetic acids has been achieved through catalytic hydrogenation. google.com An iodide-catalyzed reduction of mandelic acids to phenylacetic acids has also been reported, offering a scalable synthesis method. organic-chemistry.orgresearchgate.net This deoxygenation process can be performed using catalytic sodium iodide with a stoichiometric reductant like phosphorous acid. organic-chemistry.orgresearchgate.net The reduction to an aldehyde from the carboxylic acid is a more delicate transformation and typically requires specialized reagents to avoid over-reduction to the alcohol.

Table 2: Reduction Reactions of the Carboxylic Acid Group

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Reduction to Alcohol | Lithium Aluminum Hydride, THF | 3,4-Dichloro-5-fluoro-1-phenylethane-1,2-diol |

| Deoxygenation | Catalytic NaI, Phosphorous Acid | (3,4-Dichloro-5-fluorophenyl)acetic acid |

Hydroxyl Group Derivatization

The secondary hydroxyl group on the chiral center is another key site for chemical modification, influencing the stereochemistry and biological activity of potential derivatives.

Ether and Ester Formation

The hydroxyl group can be converted into an ether through Williamson ether synthesis, which involves deprotonation with a strong base to form an alkoxide, followed by reaction with an alkyl halide. For example, treatment with sodium hydride and methyl iodide would yield the corresponding methyl ether.

Esterification of the hydroxyl group can be achieved by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. This reaction is often used to protect the hydroxyl group during other chemical transformations.

Table 3: Ether and Ester Formation from the Hydroxyl Group

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Ether Formation | Sodium Hydride, Methyl Iodide | 2-(3,4-Dichloro-5-fluorophenyl)-2-methoxyacetic acid |

| Ester Formation | Acetic Anhydride, Pyridine | 2-Acetoxy-2-(3,4-dichloro-5-fluorophenyl)acetic acid |

Oxidation to Alpha-Keto Acids

The secondary alcohol of this compound can be oxidized to a ketone, yielding the corresponding α-keto acid, 2-(3,4-dichloro-5-fluorophenyl)-2-oxoacetic acid. Various oxidizing agents can be employed for this transformation, such as potassium permanganate (B83412) or chromic acid. A study on the oxidation of mandelic acid using hydrous manganese oxide has shown the formation of phenylglyoxylic acid. rsc.orgrsc.org More recently, visible light-induced oxidative esterification of mandelic acid has been developed, which proceeds through the oxidation of the mandelic acid to the corresponding α-keto acid followed by esterification. rsc.orgrsc.org

Table 4: Oxidation of the Hydroxyl Group

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Oxidation | Potassium Permanganate, Basic conditions | 2-(3,4-Dichloro-5-fluorophenyl)-2-oxoacetic acid |

| Oxidation | Hydrous Manganese Oxide | 2-(3,4-Dichloro-5-fluorophenyl)-2-oxoacetic acid |

| Oxidative Esterification | Visible light, Eosin Y, DTBP, Alcohol | Alkyl 2-(3,4-dichloro-5-fluorophenyl)-2-oxoacetate |

Halogen-Specific Reactions on the Aromatic Ring

The presence of two chlorine atoms and one fluorine atom on the aromatic ring opens up possibilities for further functionalization through reactions that are specific to aryl halides. The electron-withdrawing nature of these halogens, combined with the other substituents, influences the reactivity of the ring.

Aryl halides can undergo nucleophilic aromatic substitution (SNAr), especially when activated by strong electron-withdrawing groups. wikipedia.orglibretexts.orgmasterorganicchemistry.comlumenlearning.com The dichlorofluoro-substituted ring in this compound is electron-deficient, making it a potential substrate for SNAr reactions under forcing conditions, where a strong nucleophile could displace one of the halogen atoms. The relative reactivity of the halogens in SNAr generally follows the order F > Cl > Br > I, suggesting the fluorine atom might be the most susceptible to substitution. libretexts.org

Furthermore, the chlorine atoms on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki researchgate.netresearchgate.net and Stille organic-chemistry.orgnih.gov couplings. These reactions are powerful tools for forming new carbon-carbon bonds. For instance, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base could replace a chlorine atom with a new aryl group. Similarly, a Stille coupling with an organostannane reagent could achieve a similar transformation. These reactions would allow for the synthesis of a wide array of biaryl and other complex derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto an aromatic ring, typically requiring activation by electron-withdrawing groups. libretexts.org In polychlorofluoroaromatic compounds, the relative reactivity of halogens as leaving groups in SNAr reactions is generally F > Cl. This is due to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The attack of a nucleophile forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by electron-withdrawing groups. libretexts.org

For this compound, the mandelic acid side chain acts as a deactivating group, making SNAr reactions challenging without further activation. However, in related systems like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org This suggests that under appropriate conditions, particularly with strong nucleophiles, the fluorine at the C-5 position of this compound would be the most probable site for substitution. Regioselectivity can also be influenced by the presence of directing groups. rsc.org For instance, studies on 2,4-dichloroquinazoline (B46505) show that nucleophilic attack occurs preferentially at the C-4 position. nih.gov

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Analogous Halogenated Benzenes

| Starting Material | Nucleophile | Conditions | Product | Reference |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Phenol, K₂CO₃ | DMF, 80 °C | 3-Nitro-5-phenoxy-1-(pentafluorosulfanyl)benzene | beilstein-journals.org |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Morpholine | DMF, 80 °C | 4-(3-Nitro-5-(pentafluorosulfanyl)phenyl)morpholine | beilstein-journals.org |

| 2,4-Dichloroquinazoline | Aniline | Ethanol, reflux | 2-Chloro-N-phenylquinazolin-4-amine | nih.gov |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Transition-metal-catalyzed cross-coupling reactions are fundamental transformations for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org For aryl halides, the reactivity order in common palladium-catalyzed reactions (like Suzuki, Heck, and Sonogashira) is typically I > Br > Cl >> F. rsc.orgyoutube.com This selectivity allows for the targeted modification of polychlorinated aromatic compounds.

In the case of this compound, the two chlorine atoms at positions C-3 and C-4 are the expected sites for cross-coupling. The C-F bond is significantly less reactive and would likely remain intact under standard palladium catalysis conditions. rsc.org Reactions such as the Suzuki coupling, which pairs an organoboron reagent with an organic halide, the Heck reaction, which couples with an alkene, and the Sonogashira coupling, which uses a terminal alkyne, could all be employed to selectively functionalize the C-Cl positions. wikipedia.orgchemistry.coach The relative reactivity of the C-3 versus the C-4 chlorine would depend on the specific catalyst system and steric or electronic effects, but both offer handles for introducing new aryl, vinyl, or alkynyl groups.

Table 2: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Key Reagents | Bond Formed | Reference |

| Suzuki | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, Base | C(sp²)–C(sp²) | chemistry.coach |

| Heck | Alkene (e.g., H₂C=CHR) | Pd catalyst, Base | C(sp²)–C(sp²) | chemistry.coach |

| Sonogashira | Terminal Alkyne (e.g., H−C≡C−R) | Pd catalyst, Cu(I) cocatalyst, Base | C(sp²)–C(sp) | youtube.com |

Selective Halogen Exchange

Selective halogen exchange (HALEX) reactions provide a route to modify the halogen substitution pattern on an aromatic ring. These reactions are often driven by the relative bond strengths and the nature of the halide source. For instance, converting aryl chlorides to aryl fluorides can be achieved using fluoride (B91410) salts like KF or CsF, often with phase-transfer catalysts or in polar aprotic solvents at high temperatures. Conversely, chloro- or bromo-aromatics can be converted to iodo-aromatics using reagents like sodium iodide in the Finkelstein reaction, a process that can be crucial for activating a position for subsequent cross-coupling.

Given the structure of this compound, a selective exchange of one or both chlorine atoms for iodine could be envisioned to create more reactive precursors for cross-coupling. A selective fluorine-for-chlorine exchange is also theoretically possible, although it would require harsh conditions and could compete with SNAr reactions.

Modifications at the Alpha-Carbon and Adjacent Positions

The mandelic acid moiety, characterized by its α-hydroxy carboxylic acid structure, offers additional sites for chemical transformation, distinct from the aromatic ring.

Carbon-Carbon Bond Formation (e.g., Knoevenagel-type condensations on related systems)

Direct carbon-carbon bond formation at the α-carbon of the mandelic acid itself is not straightforward. youtube.com However, oxidation of the α-hydroxyl group would yield the corresponding α-keto acid, (3,4-dichloro-5-fluorophenyl)glyoxylic acid. This keto-acid derivative is an ideal substrate for Knoevenagel-type condensation reactions.

The Knoevenagel condensation involves the reaction of a carbonyl group with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.orgsigmaaldrich.com This reaction is a classic method for forming new carbon-carbon double bonds. researchgate.net By reacting the (3,4-dichloro-5-fluorophenyl)glyoxylic acid intermediate with active methylene (B1212753) compounds like malononitrile (B47326) or diethyl malonate, it is possible to synthesize α,β-unsaturated systems, which are valuable intermediates in their own right. researchgate.net

Table 3: Knoevenagel Condensation of an Aryl Keto Acid with Active Methylene Compounds

| Carbonyl Substrate | Active Methylene Compound | Catalyst (Example) | Product Type | Reference |

| Aryl-α-keto acid | Malononitrile (CH₂(CN)₂) | Piperidine | Arylidene malononitrile derivative | scispace.com |

| Aryl-α-keto acid | Diethyl malonate (CH₂(COOEt)₂) | Pyridine | α,β-Unsaturated diester | wikipedia.org |

| Aryl-α-keto acid | Cyanoacetic acid (CH₂(CN)COOH) | Pyridine | α,β-Unsaturated cyano-acid | wikipedia.org |

Ring Transformations involving the Mandelic Acid Skeleton (analogous to furanone chemistry)

The α-hydroxy acid structure of mandelic acid is a precursor for various heterocyclic systems through cyclization reactions. One such transformation is the acid-catalyzed intramolecular cyclization to form a furanone (specifically, a butenolide) ring system. This type of reaction typically involves the dehydration of the α-hydroxy acid or its corresponding ester under acidic conditions, leading to the formation of a five-membered lactone.

In a related context, the reactivity of chromone-3-carboxylic acid with various nucleophiles demonstrates how a carboxylic acid ortho to a potential leaving group can undergo ring-opening and re-closure transformations to yield diverse heterocyclic products. researchgate.net While the phenyl ring of the mandelic acid is stable, the side chain itself can be viewed as a synthon for building new rings. For example, reaction with hydrazines could potentially lead to pyridazinone structures, while other bifunctional reagents could be used to construct different five- or six-membered heterocycles attached to the 3,4-dichloro-5-fluorophenyl core.

Advanced Applications and Research Utility in Organic Synthesis and Material Science

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

Optically active mandelic acids are crucial starting materials in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. The presence of both a hydroxyl and a carboxylic acid group provides two versatile handles for chemical modification. Halogen substituents on the aromatic ring can serve as sites for further functionalization, for instance, through cross-coupling reactions, or can be retained in the final product to modulate its biological activity. A hypothetical synthetic utility for an enantiomerically pure form of 3,4-Dichloro-5-fluoromandelic acid would be as a key intermediate in the multi-step synthesis of a complex natural product or a novel therapeutic agent, where the specific substitution pattern is required for target binding.

Ligand Design and Coordination Chemistry Based on Mandelic Acid Scaffolds

The carboxylate and hydroxyl groups of mandelic acid derivatives can act as bidentate ligands, capable of coordinating to a variety of metal centers. The electronic nature of the substituents on the phenyl ring influences the electron density on the coordinating atoms, thereby tuning the properties of the resulting metal complex. The electron-withdrawing effects of the two chlorine atoms and the fluorine atom in this compound would be expected to decrease the basicity of the carboxylate and the hydroxyl oxygen atoms. This modification could be exploited in the design of catalysts for specific organic transformations where a less electron-rich metal center is desired.

Precursors for the Synthesis of Advanced Organic Materials

Aromatic carboxylic acids are often used as monomers in the synthesis of polymers such as polyesters and polyamides. The specific substitution pattern of this compound could impart unique properties to such materials. For example, the high halogen content would likely increase the material's flame retardancy and thermal stability. Furthermore, the chirality of the monomer could be used to create chiral polymers with potential applications in enantioselective separations or as advanced optical materials.

Probes for Mechanistic Studies in Organic Reactions

Substituted mandelic acids can be employed as probes to investigate the mechanisms of chemical reactions. The electronic effects of the substituents can be systematically varied to study their influence on reaction rates and pathways, allowing for the elucidation of transition state structures and reaction mechanisms. The Hammett equation, which relates reaction rates to the electronic properties of substituents, is a key tool in such studies. The specific electronic signature of the 3,4-dichloro-5-fluoro substitution pattern could provide a valuable data point in mechanistic investigations of reactions involving aromatic alpha-hydroxy acids.

Exploration of Structure-Activity Relationships for Potential Bioactive Entities

In the field of medicinal chemistry, understanding the structure-activity relationship (SAR) is crucial for the rational design of new drugs. By systematically modifying the structure of a lead compound and evaluating the effect on its biological activity, chemists can identify the key structural features required for potency and selectivity. The synthesis and biological evaluation of this compound and its derivatives could contribute to SAR studies. Theoretical modeling and quantitative structure-activity relationship (QSAR) studies could be used to predict the biological activity of such compounds and to guide the design of more potent analogues. The lipophilicity and electronic properties conferred by the halogen atoms would be key parameters in such models.

Q & A

Q. What are the optimal synthesis conditions for 3,4-Dichloro-5-fluoromandelic acid, and how can reaction parameters be systematically optimized?

Methodological Answer: The synthesis of halogenated mandelic acid derivatives typically involves halogenation and hydroxylation steps. Key parameters include:

- Halogenation : Use chlorine gas or sodium hypochlorite under controlled pH (10–10.2) to ensure selective substitution at the 3,4-positions .

- Hydroxylation : Introduce the hydroxyl group via acidic hydrolysis (e.g., HCl or H₂SO₄) at room temperature to avoid decomposition .

- Solvent Selection : Ethanol-water mixtures improve solubility and reaction efficiency compared to pure solvents .

Optimization strategies include Design of Experiments (DoE) to test variables like temperature, pH, and reagent stoichiometry.

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR distinguishes fluorine substitution patterns, while ¹H/¹³C NMR confirms structural integrity .

- LC-MS/MS : Quantifies trace impurities (e.g., dehalogenated byproducts) using fluorinated analogs as internal standards .

- X-ray Crystallography : Resolves stereochemistry for crystalline intermediates, critical for validating synthetic pathways .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Thermal Stability : Conduct accelerated degradation studies at 40–60°C to simulate long-term storage .

- pH Sensitivity : Test aqueous solutions across pH 2–12; halogenated mandelic acids degrade rapidly under alkaline conditions .

- Light Exposure : Monitor UV-Vis spectra before/after light exposure to detect photodegradation products .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent inhalation or skin contact .

- Neutralization : Spills should be treated with sodium bicarbonate to neutralize acidic residues .

- Waste Disposal : Halogenated waste requires segregation and incineration to prevent environmental release .

Advanced Research Questions

Q. How can reaction mechanisms for halogenation and hydroxylation steps be elucidated?

Methodological Answer:

- Isotopic Labeling : Use ¹⁸O-labeled water or D₂O to track hydroxyl group incorporation via mass spectrometry .

- Computational Modeling : Density Functional Theory (DFT) predicts transition states and regioselectivity for halogenation .

- Kinetic Studies : Monitor intermediate formation via in-situ IR spectroscopy to identify rate-determining steps .

Q. What challenges arise in quantifying trace impurities, and how can they be resolved?

Methodological Answer:

- Matrix Effects : Co-eluting impurities in LC-MS/MS can be mitigated using ion-pairing reagents (e.g., ammonium acetate) .

- Detection Limits : Derivatize the compound with dansyl chloride to enhance fluorescence detection sensitivity (LOD < 0.1 ppm) .

- Cross-Validation : Compare results from orthogonal methods (e.g., GC-MS vs. LC-MS/MS) to confirm impurity profiles .

Q. How can researchers design bioactivity studies for halogenated mandelic acid derivatives?

Methodological Answer:

- In Vitro Models : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .

- Enzyme Inhibition : Screen against cytochrome P450 isoforms to assess metabolic stability .

- Toxicity Profiling : Use zebrafish embryos (Danio rerio) for rapid in vivo toxicity assessment .

Q. How should contradictory data on synthetic yields or byproduct formation be addressed?

Methodological Answer:

- Reproducibility Checks : Verify reaction conditions (e.g., moisture levels, reagent purity) across independent labs .

- Byproduct Identification : Use High-Resolution Mass Spectrometry (HRMS) to characterize unexpected peaks .

- Meta-Analysis : Compare literature data on analogous compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid) to identify trends in reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。